N-(2-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
N-(2-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications
Cytotoxicity and Anticancer Properties
- Synthesis and Cytotoxic Activity : Compounds similar to the one have been synthesized and evaluated for their cytotoxic activity. For instance, a study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, including compounds similar to the one you're interested in, were synthesized and screened for their cytotoxic activity against human cancer cell lines and for 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Fungicidal Applications
- Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues : Pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to the specified compound, were synthesized and showed a high level of fungicidal activity in fungal growth assays of Basidiomycete species (Huppatz, 1985).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : New thiazole and pyrazole derivatives based on a similar moiety were synthesized and showed promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Corrosion Inhibition
- Corrosion Inhibition Effect : Aryl pyrazolo pyridine derivatives, closely related to the compound , demonstrated significant inhibition effects against the corrosion of copper in hydrochloric acid systems, as studied through electrochemical impedance spectroscopy and potentiodynamic polarization measurements (Sudheer & Quraishi, 2015).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-4-30-19-8-6-5-7-18(19)25-23(29)17-13-24-22-20(21(17)28)15(3)26-27(22)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVVQPGNRYHFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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